Lauroyl PG-trimonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

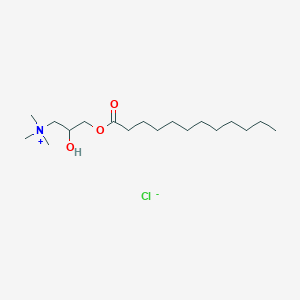

Lauroyl PG-trimonium chloride is a useful research compound. Its molecular formula is C18H38ClNO3 and its molecular weight is 352 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Composition and Properties

Lauroyl PG-trimonium chloride consists of lauric acid (a fatty acid), propylene glycol, and a trimethyl ammonium salt. This composition imparts several functional attributes, including conditioning, antistatic effects, and emulsification capabilities.

| Property | Specification |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Solid Content | 29-31% |

| pH Value | 5-8 |

| Free Fatty Acids | 1.2% Max |

| Burn Residue | 0.15% Max |

Hair Care

- Conditioners : this compound is primarily used in hair conditioners due to its excellent conditioning properties. It enhances hair manageability by reducing tangling and frizz.

- Shampoos : In shampoos, it improves the detangling effect, leaving hair smooth and shiny while providing moisture retention.

Skin Care

- Moisturizers : The compound's conditioning properties extend to skin care products, where it improves texture and feel.

- Creams and Lotions : It contributes to a smooth application and enhances the overall sensory experience of the product.

Scientific Research Applications

This compound has been the subject of various scientific studies focusing on its safety and efficacy in cosmetic formulations.

Safety Assessments

Research conducted by the Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of trimonium compounds, including this compound. The findings indicate that while some irritation may occur at high concentrations, it is generally safe for use in cosmetics when formulated correctly .

Efficacy Studies

Studies have demonstrated that this compound significantly improves hair texture and reduces static electricity, making it a preferred choice for enhancing product performance in both hair and skin care .

Case Studies

- Hair Conditioning Efficacy : A study published in the Journal of Cosmetic Science highlighted that formulations containing this compound resulted in a measurable increase in hair softness and reduced static when compared to control formulations without this ingredient .

- Skin Texture Improvement : In clinical trials assessing skin moisturizers, products containing this compound showed improved skin hydration levels and smoother texture after four weeks of consistent use .

化学反応の分析

Hydrolysis of Ester Bonds

The ester linkage in Lauroyl PG-trimonium chloride undergoes hydrolysis under acidic or alkaline conditions, yielding lauric acid and a trimethylammonium-containing alcohol.

-

Key Data :

Ion Exchange Reactions

The chloride counterion in the quaternary ammonium structure participates in ion exchange with other anions, particularly in formulations containing anionic surfactants or salts.

-

Research Findings :

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into volatile hydrocarbons, ammonia, and chlorinated compounds.

| Decomposition Pathway | Products |

|---|---|

| Cleavage of lauroyl chain | Dodecane, CO₂ |

| Degradation of quaternary ammonium | Trimethylamine, HCl |

-

Safety Data :

Complexation with Polymers

The cationic nature of this compound enables complexation with anionic polymers, altering rheological properties in cosmetic gels.

-

Example :

Reactivity in Formulation Contexts

特性

CAS番号 |

53171-04-3 |

|---|---|

分子式 |

C18H38ClNO3 |

分子量 |

352 g/mol |

IUPAC名 |

(3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium;chloride |

InChI |

InChI=1S/C18H38NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19(2,3)4;/h17,20H,5-16H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

OMSDHVIUTLVVOF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |

Key on ui other cas no. |

53171-04-3 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。